molecular formula C18H18N2O3S B2626390 N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251556-23-6

N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2626390
CAS No.: 1251556-23-6
M. Wt: 342.41
InChI Key: RRAVIWWRNMQVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide” is a thieno[3,2-b]pyridine derivative characterized by a fused heterocyclic core, a 4-ethyl substituent, a 7-hydroxy group, a 5-oxo moiety, and a carboxamide-linked 2,4-dimethylphenyl group.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-20-13-7-8-24-16(13)15(21)14(18(20)23)17(22)19-12-6-5-10(2)9-11(12)3/h5-9,21H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAVIWWRNMQVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates[4][4].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular activity and function .

Comparison with Similar Compounds

Comparison with Structurally Related Thieno[3,2-b]pyridine Derivatives

Key Analogues and Substituent Variations

The closest structural analogue is N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (), differing only in the aryl substituent (4-ethoxyphenyl vs. 2,4-dimethylphenyl).

Compound Name Core Structure Substituents (R-group) Key Properties (Inferred)
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (Target) Thieno[3,2-b]pyridine 2,4-dimethylphenyl Moderate solubility in polar solvents
N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide Thieno[3,2-b]pyridine 4-ethoxyphenyl Higher lipophilicity

Comparison with Pyridine and Pyrimidine-Based Analogues

Crystallographic and Molecular Packing Considerations

The crystal structure of Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () reveals intermolecular hydrogen bonds between the carboxy group and solvent (DMF), stabilizing the lattice. For the target compound, the 7-hydroxy and carboxamide groups likely form similar hydrogen bonds, influencing melting points and solubility. further highlights how fluorophenyl substituents affect molecular packing in pyrimidine derivatives, suggesting that the target’s dimethylphenyl group may promote tighter packing due to van der Waals interactions .

Biological Activity

N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-b]pyridine family, characterized by a fused ring system that contributes to its biological activity. The presence of the hydroxyl and carboxamide functional groups enhances its solubility and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds within the thieno[3,2-b]pyridine class exhibit significant antitumor activity. For instance, in studies involving various thieno derivatives, it was found that certain compounds demonstrated a range of tumor growth inhibition percentages against Sarcoma 180 (Table 1).

CompoundLD100 (mg/kg)MTD (mg/kg)Dose (mg/kg)Tumor Growth Inhibition (%)
N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo2500175025061.0
Other derivatives (e.g., 5)>250025019.0

Table 1: Antitumor activity of thieno derivatives against Sarcoma 180 .

The compound's ability to inhibit tumor growth can be attributed to its interaction with cellular pathways involved in cancer progression. Further studies are needed to elucidate the exact mechanisms at play.

Antimicrobial Activity

In addition to antitumor properties, N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo has shown promising antimicrobial activity. A study evaluating various thienopyrimidine derivatives found that certain compounds exhibited significant antibacterial and antimycobacterial effects against strains such as Escherichia coli and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The MIC values for the compound were determined in vitro and compared with established antibiotics. The results indicated effective inhibition at concentrations lower than those required for traditional antimicrobial agents.

Microbial StrainMIC (µg/mL)
E. coli32
S. aureus16
M. tuberculosis64

Table 2: MIC values for N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo against selected microbial strains .

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

Several case studies have explored the therapeutic potential of thieno derivatives:

  • Antitumor Efficacy : A study reported that a derivative similar to N-(2,4-dimethylphenyl)-4-ethyl showed a significant reduction in tumor size in murine models when administered at optimal doses.
  • Antibacterial Testing : In a clinical setting, derivatives were tested against drug-resistant strains of bacteria, demonstrating efficacy comparable to existing treatments while exhibiting lower toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.